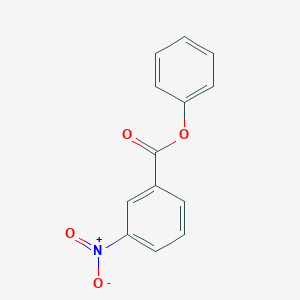

Phenyl 3-nitrobenzoate

Description

Historical Context and Evolution of Research on Nitrobenzoate Esters

The study of nitrobenzoate esters is deeply rooted in the broader history of organic chemistry, particularly the investigation of aromatic compounds. The nitration of aromatic rings, a fundamental reaction, paved the way for the synthesis of a vast array of nitro-substituted compounds. Early research into esters, recognized for their pleasant fragrances and utility as solvents, eventually converged with the study of nitroaromatics. teachy.app

The esterification of a carboxylic acid with an alcohol, a reaction known for centuries, provided the foundational method for synthesizing esters like phenyl 3-nitrobenzoate. teachy.app The development of more sophisticated synthetic techniques, such as the use of acyl halides and the Steglich esterification, offered more efficient pathways to these compounds. anselm.eduresearch-solution.com The systematic investigation of phenols and their identification through ester derivatives, including those from p-nitrobenzoic acid and 3,5-dinitrobenzoic acid, further underscored the importance of nitrobenzoate esters in qualitative organic analysis. research-solution.com

Significance of Aromatic Esters in Contemporary Chemical Research

Aromatic esters, the class of compounds to which this compound belongs, are of significant interest in modern chemical research for several reasons. numberanalytics.comnumberanalytics.com Their inherent structural features, combining an aromatic ring with an ester group, make them versatile building blocks in organic synthesis. numberanalytics.com They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com

The reactivity of aromatic esters allows them to participate in a variety of chemical transformations, including hydrolysis, reduction, and electrophilic aromatic substitution, further expanding their synthetic utility. numberanalytics.com The "ester dance reaction," a novel catalytic process, highlights the ongoing innovation in the synthesis of aromatic esters, enabling the cost-effective production of complex molecules. waseda.jp Their lipophilic nature is an attractive property for applications in medicinal chemistry, as it can facilitate diffusion across cell membranes.

Current Research Landscape and Future Directions for this compound

Current research on this compound and related compounds is multifaceted, spanning organic synthesis, materials science, and medicinal chemistry.

Synthesis and Characterization:

The synthesis of this compound is typically achieved through the esterification of 3-nitrobenzoic acid and phenol. vulcanchem.comvulcanchem.com One documented method involves the reaction of 3-nitrobenzoic acid with phenol using a DCC (dicyclohexylcarbodiimide) coupling agent. anselm.edu The compound's structure and properties have been characterized using various analytical techniques.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1906-43-0 |

| Molecular Formula | C13H9NO4 |

| Molecular Weight | 243.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 3-nitro-, phenyl ester |

Data sourced from PubChem. nih.govchemsrc.com

Crystallographic Data:

The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional arrangement.

Interactive Data Table: Crystal Structure of this compound

| Parameter | Value |

| Space Group | P 1 21/c 1 |

| a | 11.779 Å |

| b | 8.8723 Å |

| c | 11.827 Å |

| β | 109.890 ° |

Data sourced from the Crystallography Open Database via PubChem. nih.gov

Spectroscopic Data:

Spectroscopic data, such as NMR and mass spectrometry, are crucial for the identification and characterization of this compound. For instance, in a study, the GCMS analysis of this compound showed characteristic peaks at m/z values of 243, 150, 104, and 76. rsc.org

Research Applications and Future Directions:

This compound and its derivatives are being explored for various applications. For example, related nitrobenzoate structures are being investigated for their potential as inhibitors of specific enzymes and proteins, particularly in the context of oxidative stress and inflammatory pathways. smolecule.com The nitro group can be reduced to an amine, opening up pathways to a wider range of functionalized molecules. vulcanchem.comsmolecule.com This transformation is a key step in the synthesis of compounds with potential biological activity. smolecule.com

Future research is likely to focus on several key areas:

Green Synthesis: Developing more environmentally friendly methods for the synthesis of this compound and other aromatic esters is an ongoing goal. vulcanchem.com

Medicinal Chemistry: Further investigation into the biological activities of this compound derivatives could lead to the discovery of new therapeutic agents. smolecule.comontosight.ai The core structure serves as a scaffold for creating more complex molecules with potential applications in drug discovery.

Materials Science: The incorporation of this compound and similar structures into polymers and other materials could lead to the development of advanced materials with unique properties. smolecule.com

Propriétés

Numéro CAS |

1906-43-0 |

|---|---|

Formule moléculaire |

C13H9NO4 |

Poids moléculaire |

243.21 g/mol |

Nom IUPAC |

phenyl 3-nitrobenzoate |

InChI |

InChI=1S/C13H9NO4/c15-13(18-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(16)17/h1-9H |

Clé InChI |

RJWPNHVUFZWZIT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Synonymes |

Benzoic acid, 3-nitro-, phenyl ester |

Origine du produit |

United States |

Synthetic Methodologies for Phenyl 3-nitrobenzoate and Its Analogues

Esterification Approaches for Phenyl 3-nitrobenzoate Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol (or phenol), is a fundamental method for synthesizing esters like this compound. libretexts.org This involves the reaction of 3-nitrobenzoic acid with phenol.

The most traditional method for esterification is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. mdpi.commasterorganicchemistry.comdocbrown.info This reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is often removed. masterorganicchemistry.comresearchgate.net For the synthesis of this compound, this would involve heating 3-nitrobenzoic acid and phenol in the presence of an acid catalyst. vulcanchem.com However, the reaction of phenols with carboxylic acids is known to be slow. libretexts.org

Another classical approach involves the use of acyl chlorides. The reaction of an acyl chloride with an alcohol or phenol is typically vigorous and provides the corresponding ester in good yield. libretexts.org In this case, 3-nitrobenzoyl chloride would be reacted with phenol to produce this compound.

Modern organic synthesis has introduced several advanced methods to facilitate esterification under milder conditions and with greater efficiency.

One such method is the Steglich esterification , which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is effective for forming esters from acids and alcohols, including the synthesis of this compound from 3-nitrobenzoic acid and phenol. anselm.edu

The Mitsunobu reaction offers another powerful tool for esterification. This reaction typically involves a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. nih.gov More recently, nitrosobenzene has been demonstrated as a reagent in a Mitsunobu-type esterification. nih.govacs.org This method has been successfully used to synthesize 4-chlorobenzyl-3-nitrobenzoate from 3-nitrobenzoic acid and 4-chlorobenzyl alcohol, demonstrating its tolerance for the nitro group. nih.govacs.org

Other advanced catalytic systems include the use of solid-acid catalysts like porous phenolsulfonic acid-formaldehyde (PSF) resins and graphene oxide, which offer advantages in terms of reusability and simplified workup procedures. organic-chemistry.org Sulfuryl fluoride (SO2F2) has also been reported as a mediator for the dehydrative coupling of carboxylic acids and alcohols at room temperature. organic-chemistry.org

| Esterification Method | Reagents | Key Features |

| Fischer-Speier | 3-Nitrobenzoic acid, Phenol, Strong acid catalyst (e.g., H2SO4) | Equilibrium-driven, often requires water removal. mdpi.commasterorganicchemistry.com |

| Acyl Chloride | 3-Nitrobenzoyl chloride, Phenol | Generally a vigorous and high-yielding reaction. libretexts.org |

| Steglich | 3-Nitrobenzoic acid, Phenol, DCC, DMAP | Mild conditions, good for sensitive substrates. anselm.edu |

| Mitsunobu | 3-Nitrobenzoic acid, Phenol, PPh3, DEAD/DIAD or Nitrosobenzene | Mild conditions, inversion of stereochemistry in chiral alcohols. nih.govacs.org |

| Advanced Catalysts | 3-Nitrobenzoic acid, Phenol, Solid-acid catalysts or SO2F2 | Heterogeneous catalysis, milder reaction conditions. organic-chemistry.org |

Classical Esterification Routes

Targeted Nitration Strategies for Phenyl Benzoate Derivatives

An alternative synthetic route to this compound is the direct nitration of phenyl benzoate. This approach falls under the category of electrophilic aromatic substitution.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the ring. masterorganicchemistry.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comscribd.comaiinmr.com

To understand the nitration of phenyl benzoate, it is instructive to first consider the nitration of a simpler analogue, methyl benzoate. The ester group (-COOCH3) is an electron-withdrawing group and, consequently, a deactivating group for electrophilic aromatic substitution. scribd.comgrabmyessay.com This deactivation means that the reaction requires strong conditions (concentrated acids) and proceeds more slowly than the nitration of benzene itself. quora.com

The mechanism involves three key steps:

Generation of the electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO2+). aiinmr.comgrabmyessay.com

Nucleophilic attack: The π electrons of the aromatic ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. scribd.comchegg.com

Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comgrabmyessay.com

The ester group directs the incoming electrophile to the meta position. scribd.com This is because the resonance structures of the arenium ion formed by attack at the ortho and para positions have a destabilizing positive charge adjacent to the positively polarized carbonyl carbon of the ester group. scribd.com The intermediate for meta attack avoids this unfavorable arrangement, making it the most stable and leading to the major product being the meta-substituted isomer. scribd.com

When nitrating phenyl benzoate, there are two aromatic rings that can potentially be nitrated. The phenyl group attached to the carbonyl carbon is deactivated by the electron-withdrawing nature of the carbonyl group, similar to the case of methyl benzoate. Therefore, nitration on this ring would be directed to the meta position.

Conversely, the phenoxy group (-O-Ph) attached to the carbonyl group has a different electronic influence. The oxygen atom can donate electron density to its attached phenyl ring via resonance, making this ring activated towards electrophilic substitution. This activating effect directs incoming electrophiles to the ortho and para positions. vedantu.comdoubtnut.com Therefore, the nitration of phenyl benzoate is expected to occur preferentially on the activated phenoxy ring, yielding a mixture of 2-nitrophenyl benzoate and 4-nitrophenyl benzoate. anselm.eduvedantu.com In one study, the nitration of phenyl benzoate yielded 4.5% of the ortho-isomer and 35.5% of the para-isomer. anselm.edu The para product is generally favored due to less steric hindrance compared to the ortho position. doubtnut.com

To obtain this compound via nitration, one would need to start with a precursor where the desired substitution pattern is already established or where the directing effects favor meta-nitration on the intended ring. For instance, starting with 3-nitrobenzoic acid and esterifying it with phenol is a more direct and regioselective approach to this compound.

| Substrate | Nitrating Agent | Directing Group | Major Product(s) | Reference(s) |

| Methyl Benzoate | HNO3/H2SO4 | -COOCH3 (meta-directing, deactivating) | Methyl 3-nitrobenzoate | scribd.comgrabmyessay.com |

| Phenyl Benzoate | HNO3/H2SO4 | -O-COPh (ortho, para-directing, activating) | 2-Nitrophenyl benzoate and 4-Nitrophenyl benzoate | anselm.eduvedantu.comdoubtnut.com |

| Phenol | Melamine nitrate/p-toluenesulfonic acid | -OH (ortho, para-directing, activating) | o-nitrophenols | researchgate.net |

| Phenols | Cu(NO3)2·3H2O | -OH (ortho, para-directing, activating) | Mono-nitro substituted phenols | researchgate.net |

Mechanistic Considerations of Nitration (e.g., Methyl Benzoate as a Precursor)

Solvent Effects and Catalysis in Nitration Reactions

The nitration of aromatic compounds, a cornerstone of electrophilic aromatic substitution, is significantly influenced by the choice of solvent and catalyst. In the case of benzoic acid nitration to form nitrobenzoic acid isomers, the deactivating, meta-directing nature of the carboxylic acid group primarily yields 3-nitrobenzoic acid. quora.com However, the reaction conditions, particularly the solvent and catalyst, are critical for optimizing yield and minimizing byproducts.

A standard method for nitration involves a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org In this "mixed acid" system, sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. wikipedia.org Sulfuric acid also serves as a solvent, but its high concentration is necessary to maintain the solubility of the nitrated product and ensure the reaction mass remains agitable. google.com The formation of water as a byproduct can dilute the sulfuric acid, reducing its solvent power and potentially leading to lower yields if the initial acid concentration is not high enough. google.com To counteract this, oleum (sulfur trioxide in sulfuric acid) can be used to react with the water formed, thus maintaining a high acid concentration throughout the reaction. google.com

The choice of solvent can alter the orientation of nitration. For instance, nitration in acetic acid has been observed to produce different isomer ratios compared to other solvents. google.com Solvents like acetonitrile can also be employed, potentially moderating the reaction speed and allowing for better temperature control. google.com The use of such solvents can retard the reaction because they can be protonated and compete with the aromatic substrate for the electrophile. google.com

Modern approaches have explored alternative catalysts to the traditional strong acids. Heterogeneous solid acid catalysts, such as aluminum tris(dihydrogen phosphate) (Al(H₂PO₄)₃), have been shown to be effective for the nitration of various aromatic compounds using 70% nitric acid. researchgate.net These catalysts offer advantages like operational simplicity, recyclability, and the avoidance of harsh acids like sulfuric acid. researchgate.net Copper-mediated chelation-assisted methods have also been developed for the ortho-nitration of benzoic acid derivatives, demonstrating excellent functional group tolerance. wiley.com

| Catalyst System | Nitrating Agent | Solvent | Key Findings |

| Concentrated H₂SO₄ | Concentrated HNO₃ | H₂SO₄ | Standard "mixed acid" method; H₂SO₄ acts as both catalyst and solvent. wikipedia.orggoogle.com |

| Oleum (65% free SO₃) | Mixed Acid | H₂SO₄ | Maintains high solvent concentration by reacting with water byproduct, improving yield. google.com |

| Al(H₂PO₄)₃ (Solid Acid) | 70% HNO₃ | Not specified | Efficient, recyclable catalyst, avoids the use of sulfuric acid. researchgate.net |

| Acetonitrile | HNO₃ / H₂SO₄ | Acetonitrile | Can moderate reaction speed and alter isomer ratios. google.com |

| Copper-mediation | Sodium Nitrite | Not specified | Achieves ortho-C-H bond nitration with the aid of a directing group. wiley.com |

Palladium-Catalyzed Coupling Reactions in Arylester Synthesis

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, including the ester linkage found in this compound. These methods offer high efficiency and functional group tolerance.

Carbonylative Coupling Methodologies

Palladium-catalyzed carbonylative coupling represents a versatile pathway for synthesizing aryl esters from readily available precursors. google.com These reactions typically involve the coupling of an aryl halide or pseudohalide (like a triflate) with an alcohol or phenol in the presence of a carbon monoxide (CO) source and a palladium catalyst. google.com

One approach involves the dicarbonylation of p-benzoquinones with aryl triflates, using chromium hexacarbonyl (Cr(CO)₆) as the CO source, to produce aryl esters in moderate to good yields. rsc.org Another innovative method uses chloroform (CHCl₃) as a convenient and safer alternative to CO gas. acs.org In this system, aryl halides react with phenols in the presence of a palladium catalyst and a base like potassium hydroxide (KOH) to form aryl benzoates. acs.org This method is noted for its high functional group tolerance. acs.org

Aryl formates can also serve as a CO surrogate in palladium-catalyzed esterification. Aryl fluorosulfates have been successfully coupled with aryl formates using a palladium acetate (Pd(OAc)₂) catalyst and a phosphine ligand like XantPhos. mdpi.com This reaction tolerates a wide array of functional groups, including nitro, cyano, and halogen substituents, making it potentially suitable for synthesizing complex substituted esters. mdpi.com The reaction can also be performed on a gram scale, highlighting its practical utility. mdpi.com

| Aryl Substrate | Carbonyl Source | Coupling Partner | Catalyst/Ligand | Key Features |

| Aryl Triflates | Cr(CO)₆ | p-Benzoquinones | Palladium catalyst | Dicarbonylation reaction yielding up to 90%. rsc.org |

| Aryl Halides | Chloroform (CHCl₃) | Phenols | Palladium catalyst | Modular synthesis with a safe CO alternative; tolerates high functional group diversity. acs.org |

| Aryl Fluorosulfates | Aryl Formates | - | Pd(OAc)₂ / XantPhos | Efficient access to esters with tolerance for nitro groups; scalable process. mdpi.com |

| Aryl Halides | Carbon Monoxide (gas) | Alcohols | Solid-supported Palladium catalyst | Industrial process for bulk and fine chemicals; can be performed at 80-150 psi. google.com |

Cross-Coupling Reactions for Substituted Phenyl Nitrobenzoates

The synthesis of substituted phenyl nitrobenzoates can be achieved through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating C-C bonds. The choice of reaction depends on the specific precursors available.

The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid) with an organohalide, is a widely used method. nih.gov For instance, a substituted arylboronic acid could be coupled with a halogenated this compound. The tolerance of many palladium catalyst systems to various functional groups, including esters and nitro groups, is a significant advantage. mdpi.comorganic-chemistry.org Microwave-assisted Suzuki couplings have been shown to be highly efficient, affording biaryl products in high yields and short reaction times. mdpi.com

The Hiyama coupling, which uses organosilicon compounds, offers another route. Alkali-metal salts of arylsilanols can undergo efficient cross-coupling with a range of aromatic bromides and chlorides. organic-chemistry.org The use of bis(tri-tert-butylphosphine)palladium as a catalyst is critical for the success and broad scope of these reactions, which are compatible with functional groups like esters. organic-chemistry.org

Other cross-coupling reactions, such as the Negishi (using organozinc reagents) and those involving C-P bond formation (Tavs reaction), further expand the synthetic possibilities. beilstein-journals.orgnih.gov The key to applying these methods for synthesizing substituted phenyl nitrobenzoates lies in the catalyst system's ability to tolerate the existing nitro and ester functionalities while efficiently forming the new carbon-carbon bond.

| Coupling Reaction | Nucleophile | Electrophile | Catalyst System (Example) | Key Features |

| Suzuki-Miyaura | Arylboronic Acid | Aryl Halide | PdEnCat™, Pd(OAc)₂ | High yields, functional group tolerance, applicable to library synthesis. mdpi.com |

| Hiyama | Arylsilanolate Salt | Aryl Halide | (t-Bu₃P)₂Pd | Mild, fluoride-free conditions; tolerates esters, ketones, and ethers. organic-chemistry.org |

| Negishi | Organozinc Reagent | Aryl Halide | Pd(OAc)₂/SPhos | Excellent for substrates with acidic protons; good functional group tolerance. nih.gov |

| Tavs Reaction | Trialkyl Phosphite | Aryl Halide | NiCl₂ | Solvent-free conditions possible for C-P bond formation. beilstein-journals.org |

Rearrangement Reactions Involving Nitrobenzoates

Certain aryl esters, including nitrobenzoates, can undergo intramolecular rearrangement reactions to form new structural isomers, providing alternative synthetic pathways to substituted aromatic compounds.

Fries Rearrangement of Nitrophenyl Nitrobenzoates

The Fries rearrangement is an organic reaction involving the rearrangement of a phenolic ester to a hydroxyaryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). pharmdguru.com This reaction has been studied for various nitrophenyl benzoates.

When 3-nitrophenyl-3-nitrobenzoate was subjected to Fries rearrangement conditions (heating with AlCl₃ at 175°C), it yielded 3',4-dinitro-2-hydroxy-benzophenone, although in a poor yield. researchgate.net This demonstrates that the acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring.

Studies on other isomers have shown that the position of the nitro group on the phenolic ring directs the position of the incoming acyl group. When 2-nitrophenyl benzoate was rearranged using AlCl₃ in nitrobenzene, the product was 3-nitro-4-hydroxy-benzophenone (para migration). researchgate.net Conversely, the rearrangement of 4-nitrophenyl benzoate yielded 5-nitro-2-hydroxy-benzophenone (ortho migration). researchgate.net However, under the same conditions, 3-nitrophenyl benzoate did not yield the expected nitrohydroxy ketone, indicating that the reaction is sensitive to the substrate's electronic and steric properties. researchgate.net

The Fries rearrangement is not always irreversible. Research using trifluoromethanesulfonic acid (TFMS) as a catalyst has shown that the reaction can be reversible, with an equilibrium existing between the phenolic ester and the hydroxyaryl ketone products. uni-stuttgart.de

| Starting Ester | Catalyst | Product | Yield | Reference |

| 3-Nitrophenyl-3-nitrobenzoate | AlCl₃ | 3',4-Dinitro-2-hydroxy-benzophenone | Poor | researchgate.net |

| 2-Nitrophenyl benzoate | AlCl₃ | 3-Nitro-4-hydroxy-benzophenone | 3.5% | researchgate.net |

| 4-Nitrophenyl benzoate | AlCl₃ | 5-Nitro-2-hydroxy-benzophenone | 4% | researchgate.net |

| 3-Nitrophenyl benzoate | AlCl₃ | No ketone product isolated | - | researchgate.net |

Reaction Mechanisms and Mechanistic Investigations of Phenyl 3-nitrobenzoate

Electrochemical Reduction Pathways of Phenyl 3-nitrobenzoate

The electrochemical reduction of nitroaromatic compounds like this compound is a complex process influenced by the electrode material, solvent, and electrolyte pH. mdpi.com These reactions typically proceed through a series of electron and proton transfer steps, leading to various reduction products.

The initial step in the electrochemical reduction of nitroaromatic compounds in aprotic solvents is the reversible, one-electron reduction to form a relatively stable anion radical. cas.cz For this compound, this process involves the addition of an electron to the nitro group, the most electrophilic center of the molecule.

Step 1 (Anion Radical Formation): Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻•

Step 2 (Further Reduction): [Ar-NO₂]⁻• + 3e⁻ + 4H⁺ → Ar-NHOH + H₂O

The stability of the initial anion radical is a key factor in the reaction pathway. In the presence of proton sources, the anion radical is protonated, facilitating further reduction and making the initial reduction wave irreversible. cas.cz

Substituents on the aromatic rings of this compound significantly influence its electrochemical reduction potential. The ease of reduction is directly related to the electron density on the nitro group.

Electron-withdrawing groups (EWGs), such as the nitro group (NO₂) itself or a trifluoromethyl group (CF₃), decrease the electron density on the aromatic system. iiste.orgacs.org This facilitates the addition of an electron, making the reduction potential less negative (i.e., the compound is easier to reduce). Conversely, electron-donating groups (EDGs), such as methoxy (OCH₃) or amino (NH₂) groups, increase the electron density, making the reduction more difficult and shifting the potential to more negative values. mdpi.comresearchgate.net

The position of the substituent (ortho, meta, para) also plays a crucial role due to inductive and mesomeric (resonance) effects. iiste.orgchempap.org For instance, a study on nitroaniline isomers showed that the meta-nitroaniline is reduced more easily than the ortho-nitroaniline. iiste.org The presence of a para-substituent in β-nitrostyrenes demonstrates a linear correlation between the Hammett constant (σp) of the substituent and the half-wave potential, confirming that increased electron-donating properties make the reduction potential more negative. researchgate.net

Table 1: Effect of Substituents on the Electrochemical Reduction of Aromatic Nitro Compounds

| Compound Class | Substituent | Substituent Effect | Impact on Reduction Potential | Reference |

|---|---|---|---|---|

| Nitroaniline Isomers | -NH₂ (meta vs. ortho) | Positional | Meta-isomer is easier to reduce than ortho-isomer. | iiste.org |

| p-Nitrobenzaldehyde vs. p-Nitroaniline | -CHO vs. -NH₂ | Electronic | The electron-withdrawing aldehyde group makes reduction easier than the electron-donating amine group. | iiste.org |

| Substituted β-Nitrostyrenes | Electron-donating groups | Electronic | Makes reduction potential more negative (harder to reduce). | researchgate.net |

Anion Radical Formation and Multi-electron Reduction Processes

Decomposition Reaction Mechanisms

The thermal decomposition of esters like this compound can be investigated theoretically to understand the underlying reaction mechanisms and electronic rearrangements.

Studies on similar compounds, such as nitroethyl benzoate, using Molecular Electron Density Theory (MEDT) have provided significant insights into their decomposition mechanisms. researchgate.netresearchgate.net MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. researchgate.net

The thermal decomposition of these esters, which yields an alkene and a carboxylic acid, is not a concerted pericyclic reaction as once thought. Instead, MEDT calculations support a one-step, two-stage mechanism. researchgate.netresearchgate.net This type of reaction is categorized as pseudocyclic, where the transition state involves a cyclic arrangement of atoms, but the bond formation and breaking events are not simultaneous (i.e., they are non-concerted). researchgate.net The transition state for the decomposition of nitroalkyl benzoates features a distorted six-membered ring structure. researchgate.netnih.gov

Bonding Evolution Theory (BET), a tool used alongside MEDT, allows for a detailed characterization of electron density changes throughout the reaction. researchgate.net For the decomposition of nitroethyl benzoate, the analysis reveals a highly asynchronous process. researchgate.netresearchgate.net

The reaction begins with the synchronous but electronically distinct rupture of two single bonds: the O–C bond of the ester and a C–H bond on the alkyl chain. researchgate.net Notably, the O–C bond breaks heterolytically, while the C–H bond breaks homolytically, leading to the formation of a pseudoradical hydrogen atom. researchgate.net This complex electronic rearrangement demands a high activation energy. researchgate.net The formation of the new C=C double bond in the resulting alkene fragment occurs late in the reaction process. researchgate.net The entire reaction can be divided into distinct phases, each characterized by specific changes in electron density and bond formation/rupture, underscoring the non-concerted nature of the pseudocyclic mechanism. researchgate.net

Table 2: Key Electronic Events in the MEDT-Elucidated Decomposition of a Nitroalkyl Benzoate

| Reaction Phase | Description of Electron Density Change | Consequence | Reference |

|---|---|---|---|

| Initial Phase | Synchronous rupture of O-C and C-H single bonds. | High energy cost and high activation energy. | researchgate.net |

| Bond Rupture Character | Heterolytic cleavage of the O-C bond. | Formation of charged centers. | researchgate.net |

| Bond Rupture Character | Homolytic cleavage of the C-H bond. | Formation of a pseudoradical hydrogen atom. | researchgate.net |

Molecular Electron Density Theory (MEDT) in Elucidating Decomposition Pathways

Photochemical Transformations of this compound Derivatives

Photochemistry, which utilizes light to initiate chemical reactions, can induce transformations in molecules that are not achievable through thermal methods. researchgate.net The absorption of photons excites the molecule, altering its electronic configuration and chemical nature, which can lead to the formation of unique photoproducts. researchgate.net

Derivatives of this compound can undergo significant photochemical transformations. For example, related chromone derivatives have been shown to convert irreversibly from a colorless initial form to a colored photoinduced form upon UV irradiation. arkat-usa.org This transformation is often accompanied by an enhancement of fluorescence intensity. arkat-usa.org

Furthermore, the nitroarene moiety itself is photochemically active. Under visible-light irradiation, triplet nitroarenes can act as powerful diradical intermediates. nih.gov In the presence of a copper catalyst, these excited-state triplet nitroarenes can participate in reactions such as the ortho-carboxylation of the nitro-bearing ring, leading to the synthesis of 2-aminophenol derivatives. nih.gov This process highlights a sophisticated pathway where light energy is used to forge new carbon-carbon bonds by leveraging the reactivity of the excited nitro group. nih.gov Therefore, this compound and its derivatives possess the potential for a rich photochemistry involving color changes, altered fluorescence, and participation in photocatalytic cycles.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₉NO₄ |

| Nitroethyl benzoate | C₉H₉NO₄ |

| Nitroethylene | C₂H₃NO₂ |

| Benzoic acid | C₇H₆O₂ |

| Phenylhydroxylamine | C₆H₇NO |

| meta-Nitroaniline | C₆H₆N₂O₂ |

| ortho-Nitroaniline | C₆H₆N₂O₂ |

| para-Nitrobenzaldehyde | C₇H₅NO₃ |

| para-Nitroaniline | C₆H₆N₂O₂ |

| 2-Aminophenol | C₆H₇NO |

Exploration of Photoreaction Pathways and Excited States

The photochemistry of aromatic nitro compounds, including this compound, is a rich field of study, often initiated by the absorption of light, which promotes the molecule to an excited state. nowgonggirlscollege.co.in The vast majority of these reactions are known to proceed via the triplet excited state, which can have either a π,π* or n,π* configuration. cdnsciencepub.com

Aromatic nitro compounds can undergo a variety of photoreactions initiated by several primary photochemical processes. cdnsciencepub.com The specific pathway taken depends on factors such as the solvent and the presence of other reagents. For instance, some nitro-substituted aromatic derivatives exhibit photoreactions in aqueous solutions that are not observed in organic solvents, highlighting the essential role of water in these pathways. cdnsciencepub.com

The initial step in any photochemical reaction is the absorption of a photon, leading to a singlet excited state (S1), which can then undergo intersystem crossing to a more stable triplet excited state (T1). nowgonggirlscollege.co.inresearchgate.net It is often this triplet state that is the reactive species in subsequent chemical transformations. cdnsciencepub.comresearchgate.net For example, the interaction between olefins and nitromethane in the triplet state occurs in stages, starting with the excitation of nitromethane, followed by interaction with the olefin to form a biradical intermediate. researchgate.net

Studies on related nitroaromatic compounds, such as m-nitrobenzyl alcohol, have shown that photolysis in aqueous solution leads to an intramolecular photoredox pathway, resulting in the reduction of the nitro group and oxidation of the benzylic alcohol. cdnsciencepub.com This type of reaction is not seen in organic solvents like methanol or acetonitrile. cdnsciencepub.com The quantum yield of these photooxygenation reactions can be significantly influenced by the pH of the solution. cdnsciencepub.com

The excited states of nitroaromatic compounds can also be quenched by other molecules. For instance, the triplet state of 4-nitro-N,N-dimethylaniline in benzene can be quenched by other nitroarenes like nitrobenzene through a demethylation reaction that is close to the diffusion-controlled limit. researchgate.net

Investigation of Diradical Intermediates in Photochemistry

Diradical intermediates play a crucial role in the photochemistry of nitroarenes. nih.gov Upon photoexcitation, a nitroarene can undergo intersystem crossing to form a triplet-state diradical intermediate. nih.gov This diradical species is highly reactive and can participate in various subsequent reactions.

For example, in the presence of acyl radicals, the triplet nitroarene diradical can be trapped to form a short-lived radical intermediate. nih.gov This intermediate can then fragment to produce a nitrosobenzene derivative and a carboxylic radical. nih.gov While direct addition of an acyl radical to a ground-state nitroarene is possible, the reaction with the diradical intermediate is generally more facile. nih.gov

The formation and behavior of diradical intermediates have been proposed to rationalize the outcomes of both thermal and photochemical denitrogenation of certain azoalkanes. researchgate.net Differences in the spin multiplicities (singlet vs. triplet) and electronic configurations of the diazenyl diradicals are thought to explain the distinct products observed under different reaction conditions (direct photolysis, triplet-sensitized photolysis, and thermolysis). researchgate.net

Catalytic Reaction Mechanisms

Catalysis provides alternative reaction pathways for the transformation of this compound, often with enhanced selectivity and efficiency. Both heterogeneous and electrocatalytic methods have been explored for reactions involving nitrobenzoates.

Role of Heterogeneous Catalysis in Nitrobenzoate Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their stability and ease of separation. mrs-k.or.kr They play a key role in many industrial chemical production processes. baranlab.org In the context of nitroaromatic compounds, heterogeneous catalysts are widely used for hydrogenation reactions. lboro.ac.uk

The catalytic hydrogenation of nitrobenzene to aniline, a closely related transformation, has been extensively studied over various transition metal catalysts such as platinum, palladium, and nickel. lboro.ac.uk Theoretical studies on the reduction of nitrobenzene over a Pt(111) surface suggest that the rapid reduction of the nitro group kinetically prohibits the hydrogenation of the phenyl ring, leading to the high selectivity for aniline formation. lboro.ac.uk

In the transesterification of pyridin-2-yl 3-nitrobenzoate with phenols, alkali metal species like potassium carbonate (K2CO3) have been used as efficient and environmentally friendly heterogeneous catalysts. rsc.orgrsc.org This reaction provides an effective method for the synthesis of aryl esters. rsc.orgrsc.org The reaction conditions, such as temperature and catalyst loading, can be adjusted to optimize the yield of the desired product. rsc.org For certain substrates, including pyridin-2-yl 3-nitrobenzoate, higher temperatures and increased catalyst amounts are necessary to achieve a satisfactory reaction rate. rsc.orgrsc.org

The use of nanosulfated silica as a heterogeneous catalyst has been investigated for the nitration of benzene to nitrobenzene, a process that traditionally uses a mixture of nitric and sulfuric acids. mrs-k.or.kr This solid acid catalyst demonstrates good stability, activity, and selectivity. mrs-k.or.kr

Electrocatalytic Reduction of Nitro Groups

Electrocatalysis offers a sustainable and highly selective method for the reduction of nitroarenes to their corresponding anilines. scribd.com This approach circumvents the direct reduction of the nitrobenzene at the electrode, which can lead to a lack of selectivity. scribd.com Instead, a soluble redox mediator is often employed to shuttle electrons and protons, enabling the clean and selective reduction of the nitro group. scribd.com

The electrochemical reduction of nitro compounds typically involves a series of one-electron additions and chemical steps, with the corresponding nitroso compound being a key intermediate. researchgate.net For instance, the electrochemical reduction of ethyl 3-nitrobenzoate has been studied using a phosphotungstic acid redox mediator. researchgate.net

This mediated approach allows for the reduction to be carried out in an aqueous medium under mild conditions, and it exhibits tolerance to other functional groups that may be present in the molecule. scribd.com The process has been shown to be effective for a wide range of substituted nitrobenzenes, producing the desired anilines with high yields and selectivity. scribd.com The Faradaic efficiency, a measure of the efficiency of charge transfer in an electrochemical reaction, can be quite high for these processes. scribd.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of phenyl 3-nitrobenzoate reveals distinct signals for the aromatic protons on both the phenyl and the 3-nitrophenyl rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitro group and the ester functionality.

The protons on the 3-nitrophenyl ring typically appear at lower field (higher ppm values) due to the deshielding effect of the nitro group. The proton at the C2 position is the most deshielded, followed by the C4 and C6 protons, and finally the C5 proton. The protons on the phenyl ring of the ester group are generally found at a relatively higher field compared to those on the nitrophenyl ring. The exact chemical shifts can vary slightly depending on the solvent used. For instance, in chloroform-d (CDCl₃), the signals for the aromatic protons of similar compounds appear in the range of 7.2 to 9.1 ppm. rsc.orgrsc.org

A representative analysis of a similar compound, benzyl 3-nitrobenzoate, in CDCl₃ shows a multiplet for the aromatic protons of the benzyl group between δ 7.35 and 7.47 ppm, while the protons on the 3-nitrophenyl ring appear as a doublet of doublets at δ 8.85 ppm (H-2), a multiplet between δ 8.36 and 8.40 ppm (H-4 and H-6), and a multiplet between δ 7.60 and 7.64 ppm (H-5). rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Substituted Phenyl Benzoate

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-2' | 8.85 | dd |

| H-4', H-6' | 8.36-8.40 | m |

| H-5' | 7.60-7.64 | m |

| Phenyl-H | 7.35-7.47 | m |

Note: Data is for benzyl 3-nitrobenzoate in CDCl₃ and serves as a representative example. ' denotes the nitrophenyl ring. dd = doublet of doublets, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The carbonyl carbon (C=O) of the ester group is characteristically found at a low field, typically in the range of 160-185 ppm. chemguide.co.uk The carbon atom attached to the nitro group (C3) is also significantly deshielded. The other aromatic carbons appear in the typical range for sp² hybridized carbons, generally between 110 and 150 ppm. libretexts.org The specific chemical shifts can be assigned based on established substituent effects and 2D NMR correlation experiments. For instance, in a related compound, benzyl 3-nitrobenzoate, the carbonyl carbon appears at δ 164.0 ppm in CDCl₃. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Substituted Phenyl Benzoate

| Carbon Position | Chemical Shift (δ, ppm) |

| C=O | 164.0 |

| C-1' | 131.6 |

| C-2' | 127.8 |

| C-3' | 148.4 |

| C-4' | 124.4 |

| C-5' | 129.8 |

| C-6' | 133.7 |

| C-1'' | 150.9 |

| C-2'', C-6'' | 121.6 |

| C-3'', C-5'' | 129.5 |

| C-4'' | 125.8 |

Note: Data is for a similar phenyl benzoate structure and serves as a representative example. ' denotes the nitrophenyl ring and '' denotes the phenyl ring.

Dynamic NMR Studies for Conformational Barriers

Dynamic NMR (DNMR) studies can be employed to investigate the conformational dynamics of this compound, specifically the rotational barriers around the C(O)-O and C-C(O) single bonds. Restricted rotation around these bonds can lead to the existence of different conformers, which may be observable at low temperatures.

While specific DNMR studies on this compound are not widely reported, research on analogous molecules like methyl 3-nitrobenzoate and phenyl benzoate provides valuable insights. csic.esresearchgate.net For phenyl benzoate, theoretical calculations have shown that the barrier to rotation around the C(=O)-C bond is not significantly more restricted than rotation around the C(=O)-O bond. researchgate.net For methyl 3-nitrobenzoate, the rotational energy barrier around the C(ar)-C(carbonyl) bond was calculated to be approximately 26 kJ/mol. researchgate.net Such barriers are often low enough to permit rapid interconversion between conformers at room temperature, resulting in averaged NMR signals. csic.escopernicus.org However, at lower temperatures, the exchange rate can be slowed down, potentially allowing for the observation of distinct signals for each conformer, from which the rotational energy barrier can be calculated.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Potential Energy Distribution Analysis

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to specific vibrational modes. Key characteristic vibrations include:

C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1700-1750 cm⁻¹, is indicative of the carbonyl stretching vibration of the ester group.

NO₂ Stretches: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1345-1385 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the ester group usually appear in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The aromatic rings show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

To make precise assignments of the observed vibrational bands, a Potential Energy Distribution (PED) analysis is often performed. nih.govresearchgate.net This computational method calculates the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for a more definitive assignment of complex vibrational spectra where modes may be coupled. For example, in a related molecule, 4-methyl-3-nitrobenzoic acid, PED analysis was crucial for assigning the various vibrational modes of the molecule. scirp.org

Interactive Data Table: Typical Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| C=O Stretch | 1700-1750 |

| Aromatic C=C Stretch | 1400-1600 |

| Asymmetric NO₂ Stretch | 1520-1560 |

| Symmetric NO₂ Stretch | 1345-1385 |

| C-O Stretch | 1200-1300 |

Correlation with Molecular Structure and Conformational Studies

The vibrational spectra of this compound are intricately linked to its molecular structure and conformation. The positions and intensities of the vibrational bands can be influenced by the relative orientation of the phenyl and 3-nitrophenyl rings.

Computational studies on similar molecules, such as phenyl benzoate, have explored the relationship between different conformers and their calculated vibrational spectra. researchgate.net By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformations, it is possible to deduce the most stable conformation in the gas phase or in a particular solvent. researchgate.net For example, a study on methyl 3-nitrobenzoate used infrared spectroscopy in various solvents to investigate the conformational equilibrium between different rotamers. researchgate.net The crystal structure of a related compound was found to correspond to the minimum-energy conformation calculated by density functional theory (DFT), and the calculated vibrational spectra were in excellent agreement with experimental IR and Raman data. csic.esresearchgate.net This combined experimental and theoretical approach provides a powerful method for correlating vibrational data with the three-dimensional structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg In this compound, the key chromophores—moieties that absorb light—are the nitro-substituted benzene ring and the phenyl ester group. tanta.edu.eg

The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within its aromatic and functional groups. The primary transitions observed are π → π* and, to a lesser extent, n → π*. adpcollege.ac.in

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are associated with the conjugated π systems of the two aromatic rings. The presence of the nitro group and the carbonyl group in conjugation with the benzene ring influences the energy of these transitions. For instance, the spectrum of nitrobenzene, a related compound, shows a strong absorption band around 258 nm. cdnsciencepub.com

n → π Transitions:* These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding (n) orbital to an antibonding π* orbital. adpcollege.ac.in The non-bonding electrons are located on the oxygen atoms of the ester and nitro groups. These transitions typically occur at longer wavelengths than π → π* transitions but with much lower molar absorptivity.

The absorption characteristics are a composite of the individual chromophores, modified by their electronic interaction through the ester linkage.

| Transition Type | Associated Chromophore | Typical Wavelength Region (nm) | Relative Intensity |

| π → π | Benzene rings, Nitro group (C=C, C=O, NO₂) | 200 - 300 | High |

| n → π | Carbonyl group (C=O), Nitro group (NO₂) | > 300 | Low |

This table provides a generalized overview of the electronic transitions expected for this compound based on its functional groups.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule by stabilizing the ground and/or excited states differently. rsc.org This phenomenon can lead to shifts in the wavelength of maximum absorbance (λmax). adpcollege.ac.in

Bathochromic Shift (Red Shift): This is a shift to a longer wavelength. It typically occurs for π → π* transitions when the solvent polarity is increased. More polar solvents tend to stabilize the more polar π* excited state to a greater extent than the ground state, thus lowering the energy gap for the transition. tanta.edu.eg

Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength. It is often observed for n → π* transitions in polar, protic solvents. The non-bonding electrons in the ground state can be stabilized by hydrogen bonding with the solvent, which increases the energy required to promote them to the π* orbital. tanta.edu.eg

Studies on similar molecules show that the choice of solvent is crucial for interpreting UV-Vis data. semanticscholar.orgresearchgate.net For this compound, moving from a nonpolar solvent like hexane to a polar solvent like ethanol would be expected to cause a bathochromic shift in the main π → π* absorption bands.

| Solvent | Polarity | Expected Shift for π → π Transition | Expected Shift for n → π Transition |

| Hexane | Nonpolar | Reference | Reference |

| Dichloromethane | Polar Aprotic | Bathochromic (Red) | Minimal |

| Ethanol | Polar Protic | Bathochromic (Red) | Hypsochromic (Blue) |

| Water | Highly Polar Protic | Strong Bathochromic (Red) | Strong Hypsochromic (Blue) |

This table illustrates the expected shifts in absorption maxima for this compound in solvents of varying polarity.

Electronic Transitions and Absorption Characteristics

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₃H₉NO₄), the exact molecular weight is 243.21 g/mol . nih.gov In a typical mass spectrum, the molecule is ionized to produce a molecular ion (M⁺˙), which can then break apart into smaller fragment ions. The fragmentation pattern provides a "fingerprint" that helps confirm the molecular structure.

The molecular ion peak for this compound is expected at an m/z of 243. Key fragmentation pathways would likely involve the cleavage of the ester bond, which is one of the weaker bonds in the structure.

Key Fragmentation Ions:

m/z 150: This prominent peak corresponds to the [M - OC₆H₅]⁺ ion, or the 3-nitrobenzoyl cation. It results from the cleavage of the ester C-O bond, losing the phenoxy radical.

m/z 122: This fragment can arise from the m/z 150 ion by the loss of carbon monoxide (CO).

m/z 93: This peak corresponds to the [C₆H₅O]⁺ ion (phenoxy cation), resulting from cleavage where the charge is retained by the phenyl ester portion.

m/z 77: This corresponds to the phenyl cation [C₆H₅]⁺, likely formed by the loss of a CO group from the benzoyl cation or directly from the benzene ring fragment.

m/z 51: A common fragment resulting from the breakdown of the phenyl ring.

| m/z Value | Proposed Fragment Ion | Formula |

| 243 | Molecular Ion | [C₁₃H₉NO₄]⁺˙ |

| 150 | 3-Nitrobenzoyl cation | [C₇H₄NO₃]⁺ |

| 122 | [C₇H₄NO₃ - CO]⁺ | [C₆H₄NO₂]⁺ |

| 93 | Phenoxy cation | [C₆H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

This table details the major ions expected in the mass spectrum of this compound.

Gas Electron Diffraction (GED) for Gas-Phase Structural Analysis

Gas Electron Diffraction (GED) is a technique used to determine the geometric structure of molecules in the gas phase. wikipedia.org By analyzing the scattering pattern of an electron beam that passes through a gaseous sample, one can deduce precise information about bond lengths, bond angles, and conformational properties, free from the intermolecular forces present in crystals or liquids. wikipedia.org

While no specific GED study for this compound is prominently available in the literature, the technique has been applied to structurally related molecules such as nitrobenzene and other substituted biphenyl systems. researchgate.netmdpi.com Based on these studies, a GED analysis of this compound would provide critical information on its gas-phase conformation.

Key structural parameters that could be determined include:

The precise bond lengths and angles within the benzene rings and the C-O-C ester linkage.

The dihedral angle between the plane of the 3-nitrophenyl group and the plane of the ester group (-COO-).

The dihedral (torsional) angle describing the rotation of the phenyl group relative to the 3-nitrobenzoate group.

This analysis would reveal whether the molecule adopts a planar or a twisted conformation in the gas phase, which is governed by the balance between the steric hindrance of the ortho-hydrogens on the two rings and the electronic effects favoring planarity for conjugation. Studies on similar molecules often reveal non-planar structures in the gas phase. mdpi.com

Theoretical and Computational Chemistry Studies on Phenyl 3-nitrobenzoate

Quantum Chemical Calculations for Molecular Structure and Conformation

The geometric and conformational properties of Phenyl 3-nitrobenzoate have been investigated using sophisticated computational techniques. These methods provide a microscopic view of the molecule's structure and energy landscape.

Density Functional Theory (DFT) and Ab Initio Methods

While specific studies focusing solely on this compound are not extensively available, the methodologies of Density Functional Theory (DFT) and ab initio calculations are standard for analyzing such molecules. For similar compounds, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been used in conjunction with basis sets like 6-311G(d) to optimize molecular geometries and understand their stability. These calculations are foundational for elucidating the electronic and structural properties of benzoate esters.

Conformational Space Analysis and Torsional Potentials

The conformational landscape of this compound is defined by the rotational barriers around its ester linkage. Analysis of the torsional potentials, which is the energy associated with the rotation around specific bonds, is crucial for understanding the molecule's flexibility and preferred spatial arrangement. For related molecules, computational studies have explored these rotational barriers to identify the most stable conformers.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of quantum chemical calculations, balancing accuracy with computational cost. Larger basis sets provide more accurate results but require greater computational resources. For molecules of this size, Pople-style basis sets such as 6-31G* or 6-311+G** are commonly employed to provide a good compromise between accuracy and efficiency. The selection of an appropriate basis set is essential for obtaining reliable predictions of molecular properties.

Electronic Structure and Reactivity Descriptors

The electronic characteristics of this compound dictate its reactivity and intermolecular interactions. Computational descriptors offer a quantitative understanding of these features.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For aromatic nitro compounds, the HOMO is typically located on the phenyl ring, while the LUMO is often associated with the nitro group, indicating the likely sites for nucleophilic and electrophilic attack. In related benzoate derivatives, time-dependent DFT calculations have been used to analyze the π–π* transitions between the HOMO and LUMO. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would be expected to show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the aromatic rings. Such analyses have been performed on similar structures to understand their binding capabilities.

Chemical Reactivity Indices

The chemical reactivity of this compound can be effectively analyzed using conceptual Density Functional Theory (DFT). This theoretical framework allows for the calculation of various reactivity descriptors that predict the molecule's behavior in chemical reactions. Key indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Fukui functions. tandfonline.com

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the outermost orbital containing electrons and tends to act as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and can accept electrons, thus acting as an electrophile. For this compound, the presence of the electron-withdrawing nitro (-NO₂) group significantly lowers the energy of the LUMO, making the nitroaromatic ring a prime target for nucleophilic attack. Conversely, the phenoxy group acts as a mild electron-donating part of the molecule, influencing the HOMO.

Fukui functions (f(r)) are powerful local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the system. mdpi.com

Nucleophilic Attack (f⁺(r)) : The sites with the highest f⁺ values are the most likely to accept electrons. In this compound, these sites are predicted to be the carbon atoms of the nitro-substituted ring and the nitrogen atom of the nitro group itself.

Electrophilic Attack (f⁻(r)) : The sites with the highest f⁻ values are the most likely to donate electrons. These are typically located on the unsubstituted phenyl ring.

Radical Attack (f⁰(r)) : This is the average of the nucleophilic and electrophilic Fukui functions.

These reactivity indices are invaluable for predicting how this compound will interact with other reagents and for understanding its reaction mechanisms. researchgate.net For instance, the reduction of the nitro group or the hydrolysis of the ester bond can be rationalized by analyzing these computed parameters.

Table 1: Conceptual DFT Reactivity Descriptors This table presents illustrative values for a molecule with similar electronic characteristics to this compound, calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Value (eV) | Interpretation |

| EHOMO | -7.85 | Ionization Potential (tendency to donate electrons) |

| ELUMO | -2.54 | Electron Affinity (tendency to accept electrons) |

| Energy Gap (ΔE) | 5.31 | Chemical Stability and Reactivity |

| Electronegativity (χ) | 5.195 | Global tendency to attract electrons |

| Chemical Hardness (η) | 2.655 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 5.08 | Global electrophilic nature of the molecule |

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with donor and acceptor groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. scirp.org this compound contains a phenyl group (a weak π-donor) and a nitrobenzoate moiety (a strong π-acceptor), linked by an ester bridge. This "D-π-A" characteristic suggests its potential as an NLO material. Computational chemistry, particularly DFT, is a powerful tool for predicting and understanding these properties. mdpi.com

The primary NLO property of interest for second-order effects is the first hyperpolarizability (β). A large β value is a prerequisite for a molecule to exhibit strong second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted into light with double that frequency.

The first hyperpolarizability (β) is a tensor quantity that describes the nonlinear response of a molecule's dipole moment to an external electric field. It can be calculated using quantum chemical methods like DFT. scirp.orgresearchgate.net The total first hyperpolarizability (β_tot) is typically calculated from the individual tensor components.

For molecules similar to this compound, such as other nitro-substituted aromatic compounds, DFT calculations have been shown to provide reliable predictions of β. utwente.nl The magnitude of β is highly dependent on the degree of intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. The nitro group's strong electron-withdrawing nature promotes this ICT, which is expected to result in a significant β value for this compound.

Table 2: Calculated First Hyperpolarizability (β) for Representative NLO Compounds This table shows calculated β values for related nitroaromatic compounds to provide context for the expected NLO response of this compound. Values are highly dependent on the computational method and basis set used.

| Compound | Computational Method | β_tot (10⁻³⁰ esu) |

| p-Nitroaniline | DFT/B3LYP | ~9.2 |

| 2-Methyl-4-nitroaniline | DFT/B3LYP | ~14.5 |

| 4-Methyl-3-nitrobenzoic Acid | DFT/B3LYP/6-311++G(d,p) | ~2.8 |

| 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate | DFT/B3LYP/6-311++G(d,p) | ~1.5 |

Sources: Illustrative data based on findings for similar compounds. scirp.orgresearchgate.net

The NLO properties of a molecule are intrinsically linked to its electronic structure, which can be probed by UV-Visible spectroscopy. A key correlation exists between the first hyperpolarizability (β) and the HOMO-LUMO energy gap (ΔE). Generally, molecules with smaller energy gaps tend to have larger β values. tandfonline.com

The HOMO-LUMO gap corresponds to the lowest energy electronic transition, which is observed as the maximum absorption wavelength (λ_max) in the UV-Vis spectrum. A small ΔE implies that the electrons can be more easily polarized, leading to a larger nonlinear response. For D-π-A molecules like this compound, this transition is typically a π → π* charge-transfer transition from the donor (phenyl ring) to the acceptor (nitrobenzoate ring). Therefore, a red-shifted λ_max (lower energy) in the UV-Vis spectrum is often indicative of a higher first hyperpolarizability. Computational methods can predict the UV-Vis spectrum using Time-Dependent DFT (TD-DFT), allowing for a theoretical correlation between the calculated λ_max and the predicted β value. dntb.gov.ua

First Hyperpolarizability Calculations

Molecular Dynamics Simulations for Conformational Behavior in Solvents

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, including their conformational changes in different environments, such as various solvents. researchgate.netrsc.org An MD simulation calculates the forces between atoms and integrates Newton's equations of motion to track the trajectory of each atom. researchgate.net

For this compound, MD simulations can reveal how the molecule's preferred conformation changes in response to solvents of varying polarity. researchgate.net

In non-polar solvents: Intramolecular forces will dominate, and the molecule is expected to adopt a conformation that minimizes steric hindrance while allowing for some π-conjugation across the ester bridge.

In polar solvents: The interaction between the molecule's dipole moment and the solvent's dielectric medium becomes significant. Solvents can stabilize conformations with larger dipole moments. The nitro and ester groups are polar, and their orientation will be influenced by interactions with polar solvent molecules like water or ethanol. researchgate.net

MD simulations provide detailed insight into the solute-solvent interactions, the stability of different rotamers, and the energy barriers for rotation between them, offering a dynamic picture that complements the static information from quantum chemical calculations. researchgate.netacs.orglibretexts.org

Advanced Applications and Functional Materials Research

Phenyl 3-nitrobenzoate in Catalyst Development

This compound and its structural analogs have emerged as significant compounds in the field of catalyst development, primarily serving as precursors or as influential components within catalytic systems. The electronic properties imparted by the nitro group play a crucial role in modulating the reactivity and selectivity of metal catalysts.

Research has demonstrated the utility of nitrobenzoates as ligands or, more accurately, as counterions in sophisticated catalytic systems, particularly in gold and copper catalysis. The electronic-withdrawing nature of the nitro group can attenuate the Lewis basicity of the benzoate, striking a critical balance between catalyst reactivity and stability. acs.orgnih.gov

In asymmetric gold catalysis, for instance, phosphinegold(I) 4-nitrobenzoate complexes have been developed as highly effective catalysts. acs.orgnih.gov In the hydroamination of allenes, traditional catalysts often struggled to achieve high enantioselectivity. Researchers discovered that by replacing weakly coordinating counterions like BF₄⁻ with a 4-nitrobenzoate anion, they could achieve superb enantioselectivity (98% ee) while maintaining high reactivity. nih.gov The nitrobenzoate was not merely a spectator ion; it was integral to the catalyst's performance, creating a stable, isolable, and highly selective catalytic species.

Similarly, in copper-catalyzed Henry (nitroaldol) reactions, the choice of the copper precursor is critical. Studies comparing various copper(II) carboxylates found that copper(II) 4-nitrobenzoate led to a longer reaction time and lower yield compared to more electron-donating benzoate derivatives like 4-methoxybenzoate. upce.cz This highlights how the electronic character of the benzoate ligand directly influences the catalytic activity of the metal center. Furthermore, pyridin-2-yl 3-nitrobenzoate has been used as a substrate in studies developing transesterification reactions with phenols using earth-abundant metal catalysts, serving as a benchmark for evaluating catalyst performance with electronically deactivated esters. rsc.org

| Catalyst System / Substrate | Metal | Role of Nitrobenzoate | Reaction Type | Key Research Finding | Reference |

|---|---|---|---|---|---|

| Phosphinegold(I) 4-nitrobenzoate | Gold (Au) | Anionic Ligand / Counterion | Allene Hydroamination | Achieved high enantioselectivity (98% ee) by balancing reactivity and catalyst stability. | nih.gov |

| Copper(II) 4-nitrobenzoate | Copper (Cu) | Metal Precursor | Henry Reaction | Demonstrated lower catalytic activity compared to precursors with electron-donating groups. | upce.cz |

| Pyridin-2-yl 3-nitrobenzoate | Potassium (K) | Substrate | Transesterification | Used as a substrate to test catalyst efficiency for electronically deactivated esters. | rsc.org |

The nitro group in this compound is an electroactive moiety, making the compound a subject of interest in electrocatalysis. The primary application revolves around the electrochemical reduction of the nitro group to an amine. This transformation is of significant industrial importance for the synthesis of anilines and their derivatives. researchgate.net

Electrocatalytic methods offer a green alternative to traditional chemical reductions, which often require harsh conditions and stoichiometric reductants. Research into the electrocatalytic reduction of nitroarenes has utilized redox mediators, such as polyoxometalates, to facilitate the reaction at lower overpotentials and with high selectivity. researchgate.netgla.ac.uk Studies on related compounds, like ethyl-3-nitrobenzoate, have employed cyclic voltammetry to characterize the reduction process in aqueous acidic media. researchgate.net The process typically involves the transfer of electrons and protons to the nitro group, leading to the formation of the corresponding aniline.

Furthermore, the nitrobenzoate framework has been integrated into more complex systems for electrochemical sensing. For example, a derivative, 4-(5-(1,2-dithiolan-3-yl)pentanamido)-1,2-phenylene bis(2-fluoro-5-nitrobenzoate), was designed as a self-immolative electrochemical probe. nih.gov In this design, the nitrobenzoate acts as a redox reporter that can be immobilized on an electrode surface, demonstrating its potential in the development of advanced biosensors. nih.gov

Role as a Precursor or Ligand in Catalytic Systems

Integration into Advanced Materials Systems

This compound serves as a valuable structural model for designing and understanding molecules with liquid crystalline properties. The rigid core of the phenyl benzoate structure is a common feature in many mesogens (molecules that form liquid crystals). acs.orgresearchgate.net The introduction of a lateral nitro group has a profound effect on the intermolecular interactions and, consequently, the mesophase behavior.

Specific studies have focused on derivatives of this compound to explore these effects. Researchers have synthesized and characterized compounds such as 4-(4-octyloxyphenoxycarbonyl)this compound. tandfonline.comcapes.gov.br These investigations revealed that such compounds exhibit distinct smectic A and nematic phases. The arrangement of molecules within the smectic A phase was found to be highly dependent on the orientation of the ester linkages, leading to either monolayer or bilayer structures. tandfonline.comcapes.gov.br The presence and position of the polar nitro group influence the dipole correlations within the layers, which is a critical factor in the formation of these ordered phases. tandfonline.com

| Compound Name | Observed Liquid Crystal Phases | Key Structural Feature | Reference |

|---|---|---|---|

| 4-(4-octyloxyphenoxycarbonyl)this compound | Smectic A, Nematic | Lateral nitro group, varied ester linkage orientation | tandfonline.comcapes.gov.br |

| 3-Nitrophenyl 4-(4-octyloxybenzoyloxy)benzoate | Smectic A, Nematic | Monolayer arrangement in the smectic A phase | tandfonline.com |

While this compound itself is not an emitter, it serves as a crucial synthetic precursor for building blocks used in organic light-emitting diode (OLED) materials. The key transformation is the reduction of the nitro group to an amine, yielding phenyl 3-aminobenzoate. vulcanchem.com This amine is a versatile intermediate for constructing larger, conjugated molecules that function as hole transporters or emitters in OLED devices. acs.orgresearchgate.net

Many high-performance OLED materials are based on aromatic amines, such as triphenylamine derivatives, which are known for their excellent hole-transporting capabilities. acs.orgresearchgate.net The synthesis of these complex molecules often involves coupling reactions where an aromatic amine is a key reactant. Therefore, the efficient synthesis of phenyl 3-aminobenzoate from this compound is a foundational step in accessing novel materials for OLEDs. The development of advanced emitters, including those based on thermally activated delayed fluorescence (TADF), often relies on the precise architectural design of donor-acceptor molecules, where aromatic amines frequently serve as the donor moiety. nih.govmdpi.com The availability of functionalized building blocks like phenyl 3-aminobenzoate is thus essential for the continued innovation of emitter materials designed for high efficiency and color purity. chemrxiv.org

Studies Related to Liquid Crystal Properties (as a Model Compound)

Green Chemistry Approaches in this compound Synthesis

The traditional laboratory synthesis of this compound typically involves the nitration of a benzoate ester, such as methyl benzoate, using a nitrating mixture of concentrated sulfuric acid and nitric acid. savemyexams.com This method, while effective, generates significant hazardous and corrosive waste, running contrary to the principles of green chemistry. ajrconline.orgcore.ac.uk

Green chemistry focuses on developing more environmentally benign processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. ajrconline.org For the synthesis of this compound, this involves exploring alternative nitrating agents and reaction conditions. One approach is the esterification of 3-nitrobenzoic acid with phenol, which can be performed under acidic conditions. vulcanchem.com Greener variations of this esterification could involve using solid acid catalysts to replace corrosive liquid acids, simplifying workup and allowing for catalyst recycling.

Another key area for improvement is the nitration step itself. Research into greener nitration methods for aromatic compounds has explored alternatives to the mixed-acid system. For instance, a process using a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O) has been developed for the nitration of related substrates, offering high selectivity and easier reaction control. researchgate.net Other green strategies applicable to this synthesis include:

Solvent-free reactions: Performing reactions under solvent-free conditions, potentially with microwave assistance, can drastically reduce waste and reaction times. core.ac.uk

Use of solid catalysts: Employing solid acid catalysts or polymer-supported reagents can minimize the use of corrosive liquid acids and simplify product purification. ajrconline.org

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product is a core green chemistry principle. core.ac.uk

| Method | Reagents | Green Chemistry Considerations | Reference |

|---|---|---|---|

| Traditional Nitration | Conc. H₂SO₄, Conc. HNO₃ | - Generates large amounts of corrosive acid waste.

| savemyexams.com |

| Alternative Nitration | HNO₃ / Ac₂O | - Higher selectivity and easier rate control.

| researchgate.net |

| Catalytic Esterification | 3-Nitrobenzoic acid, Phenol, Solid Acid Catalyst | - Avoids stoichiometric use of strong acids.

| vulcanchem.comajrconline.org |

| Solvent-Free / Microwave | Reactants on solid support | - Eliminates or reduces solvent use.

| core.ac.uk |

Environmentally Benign Synthetic Routes

Traditional synthesis of nitroaromatic compounds, including this compound, often involves harsh reagents like mixed nitric and sulfuric acids, which can lead to the formation of hazardous byproducts and significant waste. researchgate.netnih.gov Consequently, a considerable area of research is dedicated to developing greener alternatives. These modern approaches prioritize the use of safer reagents, milder reaction conditions, and catalysts that can be easily recovered and reused. core.ac.uk

One promising strategy is the use of solid acid catalysts as a replacement for corrosive liquid acids like sulfuric acid. researchgate.net These solid catalysts, often silica-supported, offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and in some cases, enhanced selectivity, thereby reducing waste. researchgate.netcore.ac.uk For the synthesis of related nitro compounds, methods using inorganic nitrates adsorbed on silica gel have been reported as a simple, rapid, and clean alternative. researchgate.net